molecular formula C7H4ClF3INO B8124543 2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)-pyridine

2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)-pyridine

Cat. No.: B8124543
M. Wt: 337.46 g/mol
InChI Key: XVZUQIGQQCLLLB-UHFFFAOYSA-N
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Description

2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)-pyridine is a halogenated pyridine derivative. Compounds of this nature are often used in various chemical and pharmaceutical applications due to their unique reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)-pyridine typically involves halogenation and etherification reactions. A common synthetic route might include:

    Halogenation: Starting with a pyridine derivative, chlorination and iodination can be performed using reagents such as thionyl chloride (SOCl₂) and iodine (I₂) in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)-pyridine can undergo various chemical reactions, including:

    Substitution Reactions: Both the chloro and iodo groups can be substituted by nucleophiles.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products

The major products depend on the specific reactions and conditions used. For example, substitution reactions might yield azido or alkoxy derivatives.

Scientific Research Applications

2-Chloro-6-iodo-3-(2,2,2-trifluoroethoxy)-pyridine can be used in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Possible applications in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(2,2,2-trifluoroethoxy)-pyridine
  • 6-Iodo-3-(2,2,2-trifluoroethoxy)-pyridine
  • 2-Chloro-6-iodo-pyridine

Uniqueness

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

2-chloro-6-iodo-3-(2,2,2-trifluoroethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3INO/c8-6-4(1-2-5(12)13-6)14-3-7(9,10)11/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZUQIGQQCLLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1OCC(F)(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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